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molecular formula C8H12O3 B130156 Methyl 2-oxocyclohexanecarboxylate CAS No. 41302-34-5

Methyl 2-oxocyclohexanecarboxylate

Cat. No. B130156
M. Wt: 156.18 g/mol
InChI Key: JEENWEAPRWGXSG-UHFFFAOYSA-N
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Patent
US08067394B2

Procedure details

To sodium hydride (60% oil dispersion, 10 g) was added a solution of dimethyl carbonate (18.02 g, 200 mmol) in dry THF (50 mL). The mixture was stirred at reflux temperature (100° C.), and then, a solution of cyclohexanone (7.8 g, 80 mmol) in dry THF (20 mL) was added dropwise to the mixture using a syringe pump. After two minutes of addition, potassium hydride (30% oil dispersion, 0.9 g) was added to initiate the reaction. The addition of cyclohexanone was continued over a period of 1 h. The mixture was refluxed and stirred for an additional 30 min after complete addition of cyclohexanone, when the reaction mixture lumped. It was cooled down in an ice bath for 20 min. The mixture was hydrolyzed by the slow addition of 3M aqueous acetic acid (75 mL), then poured into brine (100 mL) and extracted with CH2Cl2 (150 mL×4). The combined organic layers were dried over MgSO4 and filtered. The filtrate was evaporated in vacuo to give a thick yellow liquid (17.2 g). The liquid was distilled under reduced pressure to give 2 (11.3 g, 91%) as a colorless liquid [bp 38-43° C. (0.05-0.075 mm Hg, bath temp: 75-78° C.)]. See Ruest et al., 1976.
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
18.02 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](=[O:8])([O:6][CH3:7])OC.[C:9]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[H-].[K+]>C1COCC1.[Cl-].[Na+].O.C(O)(=O)C>[C:3]([CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14][C:9]1=[O:15])([O:6][CH3:7])=[O:8] |f:0.1,4.5,7.8.9|

Inputs

Step One
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
18.02 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
7.8 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.9 g
Type
reactant
Smiles
[H-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Seven
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
STIRRING
Type
STIRRING
Details
stirred for an additional 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled down in an ice bath for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (150 mL×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OC)C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: CALCULATEDPERCENTYIELD 137.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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